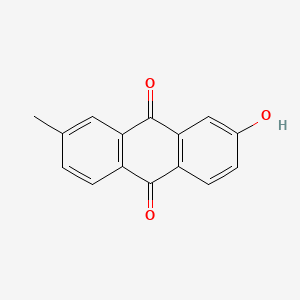

7-Hydroxy-2-methylanthraquinone

Description

Overview of Anthraquinone (B42736) Core Structures and Derivatives in Natural Products

Anthraquinones are a large and diverse group of aromatic compounds based on the core structure of anthracene, with two ketone groups at positions 9 and 10. This fundamental 9,10-anthraquinone skeleton serves as a scaffold for a multitude of derivatives found across the natural world, including in plants, fungi, lichens, and insects. acs.orgnih.gov The structural diversity of anthraquinones arises from the various substituents that can be attached to the tricyclic ring system. These modifications, which include hydroxyl, methyl, methoxy, and carboxyl groups, significantly influence the chemical and biological properties of the resulting compounds. acs.org

Natural anthraquinones can be broadly categorized into several types, including simple hydroxylated and methylated derivatives, as well as more complex dimeric forms. nih.gov Their biosynthesis in plants and fungi typically follows the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. nih.gov This process leads to the formation of a polyketide precursor that cyclizes to create the aromatic anthraquinone rings. nih.gov

Significance of Anthraquinones in Academic Chemical Biology

The academic interest in anthraquinones is fueled by their wide-ranging biological activities. These compounds have been shown to interact with various biological targets, including enzymes and DNA, leading to a spectrum of pharmacological effects. nih.gov Historically, anthraquinone-containing plants have been used in traditional medicine for centuries. acs.org In modern chemical biology, they are investigated for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. nih.govresearchgate.net The planar structure of the anthraquinone core allows for intercalation into DNA, a mechanism that underpins the cytotoxic activity of some derivatives against cancer cells. acs.org Furthermore, their ability to participate in redox cycling contributes to their antioxidant properties. mdpi.com This wealth of biological activity makes anthraquinones a valuable scaffold for drug discovery and development. nih.gov

Positioning of 7-Hydroxy-2-methylanthraquinone within Current Research Paradigms

This compound is a specific anthraquinone derivative that has been identified in a limited number of natural sources. Its chemical structure features a hydroxyl group at the 7th position and a methyl group at the 2nd position of the anthraquinone core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 7-hydroxy-2-methylanthracene-9,10-dione |

| CAS Number | 83312-51-0 |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| InChIKey | UMJCTADKPMCLGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |

Data sourced from PubChem CID 150722. nih.gov

Research on this particular compound is still emerging compared to more well-studied anthraquinones like emodin (B1671224) or alizarin (B75676). However, existing studies have successfully isolated and characterized it from specific plant species, providing a foundation for further investigation into its unique properties and potential applications. The primary focus of current research has been on its natural occurrence and initial screenings for biological activity.

Table 2: Natural Sources and Reported Biological Activity of this compound

| Natural Source | Reported Biological Activity of Extracts/Compound | Reference |

|---|---|---|

| Sinningia aggregata (tubers) | Marginal antimicrobial activity | acs.orgnih.gov |

| Rubia tinctorum (roots) | Mutagenicity in Salmonella typhimurium | nih.govresearchgate.net |

This table summarizes key findings from cited research articles.

These initial findings position this compound as a compound of interest for further toxicological and pharmacological evaluation. Its defined chemical structure and known natural origins provide a solid starting point for more in-depth studies to elucidate its specific mechanisms of action and to explore its potential, whether beneficial or detrimental, in a more comprehensive manner. Future research will likely focus on targeted biological assays to understand its specific interactions with cellular pathways and to determine its full activity profile.

Properties

CAS No. |

83312-51-0 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-hydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3 |

InChI Key |

UMJCTADKPMCLGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Botanical Species

Discovery and Distribution in Botanical Species

The genus Rubia, particularly Rubia tinctorum (commonly known as madder root), is renowned for its rich content of anthraquinones, which have been historically used as natural dyes. mdpi.com These plants are a significant source of a variety of anthraquinone (B42736) derivatives, primarily located in the roots. researchgate.net While a wide array of anthraquinones such as alizarin (B75676) and purpurin (B114267) are prominently isolated from Rubia species, the presence of various substituted anthraquinones makes it a key subject of phytochemical investigation. mdpi.comnih.gov The general process for extracting anthraquinones from Rubia roots involves solvent extraction with polar solvents, followed by chromatographic separation techniques to isolate individual compounds. researchgate.netnih.gov

Sinningia aggregata, a tuberous plant species native to Brazil and Paraguay, has been identified as a source of 7-Hydroxy-2-methylanthraquinone. acs.orgacs.org Phytochemical studies on the tubers of S. aggregata have led to the isolation of this compound along with other known anthraquinones, such as 2-methylanthraquinone (B1664562) and 7-methoxy-2-methylanthraquinone. acs.orgnih.gov The isolation process typically involves chromatographic fractionation of the plant extract. acs.org Specifically, a fraction of the extract can be subjected to preparative thin-layer chromatography (PTLC) using a solvent system like hexane-CH2Cl2-acetone-MeOH to yield this compound. acs.org Further studies on S. aggregata have confirmed the presence of this compound among other known compounds. nih.gov

The genus Morinda, with Morinda citrifolia (Noni) being a prominent member, is another botanical source of anthraquinones. mdpi.com These compounds are primarily found in the roots of the plant. mdpi.comnih.gov Investigations into the chemical constituents of Morinda citrifolia roots have led to the identification of several anthraquinones. nih.govresearchgate.net While a variety of anthraquinone structures have been isolated from M. citrifolia, including some with potent biological activities, the presence of a range of substituted anthraquinones highlights the chemical diversity of this genus. nih.gov

Substituted anthraquinones are not limited to the Rubiaceae family. They have been isolated from a limited number of other angiosperm families. imrpress.com Notably, the Fabaceae and Polygonaceae families are also significant sources of these compounds. imrpress.com In many of these plants, anthraquinones are found in various tissues, including roots, bark, and rhizomes. mdpi.comimrpress.com The specific substitution patterns on the anthraquinone scaffold vary among different plant species, contributing to a wide diversity of these natural products. nih.gov

Production by Microbial Organisms

Fungi are a prolific source of structurally diverse secondary metabolites, including those with an anthraquinone scaffold. nih.gov Genera such as Aspergillus and Penicillium are known to produce a variety of anthraquinone derivatives. researchgate.net These fungal metabolites exhibit a wide range of chemical structures, from simple hydroxylated and methylated anthraquinones to more complex dimeric forms. researchgate.netresearchgate.net The production of these compounds by fungi underscores the broad distribution of the anthraquinone framework in nature, extending beyond the plant kingdom. nih.gov Fungal anthraquinones are of significant interest due to their structural novelty and potential for discovery of new compounds. researchgate.net

Marine-Derived Fungi as Sources of Anthraquinone Derivatives

Marine ecosystems, from coastal mangroves to deep-sea sediments, host a vast biodiversity of fungi that produce a remarkable array of structurally unique secondary metabolites. mdpi.comchemrxiv.orgresearchgate.net These marine-derived fungi have emerged as a significant source of novel and known anthraquinones. encyclopedia.pubchemrxiv.org Genera such as Aspergillus, Penicillium, Eurotium, Fusarium, Stemphylium, and Nigrospora are frequently identified as producers of these compounds. encyclopedia.pubnih.gov

Research has shown that many anthraquinones found in terrestrial fungi are also produced by their marine counterparts. encyclopedia.pubnih.gov Compounds like emodin (B1671224), chrysophanol, and physcion (B1677767) are commonly isolated from both terrestrial and marine-derived fungal strains. encyclopedia.pubnih.gov The unique environmental conditions of marine habitats, such as high salinity and pressure, are thought to influence the biosynthetic pathways of these fungi, leading to a rich chemical diversity.

Several studies have documented the isolation of various anthraquinone derivatives from marine fungi. For instance, a strain of Aspergillus versicolor isolated from a marine alga yielded a new derivative, 6,8-di-O-methylaverantin, along with six other known related compounds. nih.gov Similarly, a marine-derived strain of Xylaria sp. was found to produce xylanthraquinone, a new compound, alongside known anthraquinones like altersolanol A and bostrycin. mdpi.com The fungus Sporendonema casei, derived from a marine source, produced five new anthraquinone derivatives, auxarthrols D-H. nih.gov These findings underscore the potential of marine fungi as a reservoir for discovering new and structurally diverse anthraquinones. chemrxiv.org

| Fungal Genus | Environment/Host | Example Anthraquinones Isolated | Reference |

| Aspergillus | Marine Algae, Sponges, Sediments | 6,8-di-O-methylaverantin, Emodin, Questin, Physcion | nih.govnih.gov |

| Penicillium | Saline Lake, Soft Coral | Skyrin, Chrysophanol, Emodin | mdpi.com |

| Nigrospora | Sea Anemone | 4a-epi-9α-methoxydihydrodeoxybostrycin, 10-deoxybostrycin | mdpi.com |

| Halorosellinia | Mangrove Plant | 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione | nih.gov |

| Stemphylium | Mangrove Plant | Alterporriol-type anthranoid dimers | mdpi.com |

| Eurotium | Mangrove Plant, Green Algae | Emodin, Physcion, Questinol, Erythroglaucin | nih.gov |

| Fusarium | Mangrove Plant | 5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | mdpi.com |

| Phomopsis | Mangrove Plant Leaf | 1-hydroxy-3-methoxy-6-methylanthraquinone | mdpi.com |

Extraction and Purification Techniques from Natural Matrices

The isolation of anthraquinones from natural sources, such as fungal cultures, involves a multi-step process of extraction and purification. The selection of an appropriate method depends on the chemical properties of the target compounds and the composition of the source material.

Conventional extraction techniques for anthraquinones include maceration, heat-reflux extraction, and Soxhlet extraction. nih.gov The choice of solvent is critical for efficient extraction. Studies have shown that ethanol (B145695) is an effective solvent for many anthraquinones. nih.gov For instance, in a comparative study on Rheum emodi, refluxing with ethanol for 45 minutes yielded the highest recovery of anthraquinones. nih.gov Other solvents like methanol (B129727), acetone, and dichloromethane (B109758) have also been successfully used, with the choice often depending on the polarity of the target anthraquinone derivatives. mdpi.com Dichloromethane, for example, has been shown to be highly selective for extracting anthraquinone aglycones like emodin and physcion. mdpi.com

In recent years, novel and more efficient extraction methods have been developed. Ultrasound-assisted extraction (UAE) is a significant technique, particularly for heat-sensitive compounds. nih.gov Another innovative approach is the use of an aqueous two-phase system (ATPS), which offers a milder and more efficient separation. researchgate.netnih.gov An ATPS composed of an alcohol (like 1-propanol) and a salt (like ammonium (B1175870) sulfate) can be used to purify anthraquinones from crude extracts. nih.govresearchgate.net In this system, the anthraquinones preferentially partition into the alcohol-rich phase, while impurities like polysaccharides and proteins remain in the salt-rich phase. nih.govresearchgate.net Ionic liquids have also been incorporated into ATPS to enhance extraction efficiency, with recovery rates for some anthraquinones reaching over 90%. researchgate.net

Following initial extraction, purification is typically achieved using various chromatographic techniques. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely employed to separate individual compounds from the complex extract. nih.govmdpi.comresearchgate.net The final identification and structural elucidation of the purified anthraquinones are then carried out using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govnih.gov

| Extraction/Purification Technique | Principle | Common Solvents/Reagents | Key Findings/Advantages | Reference |

| Heat-Reflux Extraction | Solid-liquid extraction using heat to increase solvent efficiency. | Ethanol, Methanol | Found to be a highly effective conventional method for anthraquinone recovery. | nih.gov |

| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Ethanol, Acetone | A classical and thorough extraction method. | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol | A preferred method for heat-sensitive natural products. | nih.gov |

| Aqueous Two-Phase System (ATPS) | Liquid-liquid extraction using two immiscible aqueous phases (e.g., polymer/salt or alcohol/salt). | 1-Propanol, (NH4)2SO4, Ionic Liquids | High extraction efficiency; simpler, lower cost, and easier recovery of components compared to other liquid-liquid extractions. | researchgate.netnih.govresearchgate.net |

| Sublimation | Phase transition of a substance directly from the solid to the gas phase. | N/A (Solvent-free) | A green, solvent-free, and highly selective process for certain anthraquinones. | nih.gov |

| Chromatography (TLC, HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Toluene (B28343), Acetone, Formic Acid (for TLC mobile phase) | Essential for purification and analysis of individual compounds from complex extracts. | nih.govmdpi.com |

Biosynthetic Pathways and Genetic Regulation

Exploration of Principal Biosynthetic Routes

The initial construction of the anthraquinone (B42736) skeleton follows one of two major metabolic highways, each starting from different fundamental building blocks of primary metabolism.

The polyketide pathway is a major route for the biosynthesis of aromatic compounds, including many anthraquinones, particularly in fungi and certain plant families like Leguminosae and Polygonaceae. researchgate.net This pathway resembles fatty acid synthesis but with key differences that lead to a diversity of cyclic products.

The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. researchgate.net In the case of most anthraquinones, this involves the formation of a linear octaketide chain (a C16 precursor formed from one acetyl-CoA and seven malonyl-CoA molecules). researchgate.net This chain is assembled by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). fu-berlin.de The PKS catalyzes a series of Claisen condensation reactions, iteratively adding two-carbon units from malonyl-CoA.

Once the full-length polyketide chain is formed, it undergoes a series of intramolecular cyclization and aromatization reactions, orchestrated by the PKS and other associated enzymes. This cascade of ring-closing events ultimately yields the foundational tricyclic anthraquinone structure. Subsequent "tailoring" enzymes then modify this core, adding functional groups like the hydroxyl (-OH) and methyl (-CH₃) groups at specific positions to generate the final, diverse array of anthraquinone molecules, such as emodin (B1671224) or chrysophanol. nih.govrsc.org While not explicitly documented for 7-Hydroxy-2-methylanthraquinone, it is plausible that its skeleton could be formed via this pathway, followed by specific hydroxylation and methylation steps.

In contrast to the polyketide route, many higher plants, especially in the Rubiaceae family, synthesize anthraquinones via a more complex pathway that merges two distinct metabolic streams. researchgate.net This route is responsible for producing the "Rubia-type" anthraquinones, which are typically substituted on only one of the outer aromatic rings. researchgate.netfu-berlin.de

The pathway initiates from two key precursors:

Chorismate: An intermediate of the shikimate pathway, which itself starts from phosphoenolpyruvate (B93156) and erythrose-4-phosphate. researchgate.netnih.gov Chorismate provides the atoms for what will become ring A and part of ring B of the anthraquinone.

α-Ketoglutarate: A key intermediate from the Krebs cycle.

The biosynthesis begins with the conversion of chorismate to isochorismate. researchgate.net Isochorismate then reacts with α-ketoglutarate and thiamine (B1217682) diphosphate (B83284) (TPP) in a reaction catalyzed by o-succinylbenzoate (OSB) synthase to form OSB. researchgate.net OSB is then activated by conversion to its CoA-ester by OSB:CoA ligase. researchgate.net This activated molecule undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone core. researchgate.net

Ring C is then appended through the addition of an isoprenoid unit, isopentenyl diphosphate (IPP) or its isomer dimethylallyl diphosphate (DMAPP). researchgate.net In plants, IPP can be synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov The prenyl group from DMAPP is attached to DHNA, and subsequent cyclization and aromatization steps complete the formation of the anthraquinone skeleton. researchgate.net Tailoring enzymes would then be required to install the specific hydroxyl and methyl groups to yield a compound like this compound.

Enzymatic Catalysis in Anthraquinone Biogenesis

The biosynthesis of anthraquinones is a multi-step process, with each step meticulously controlled by specific enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, studies on other anthraquinones have identified key enzyme families that are crucial for their formation.

| Enzyme Class | Specific Enzyme Example(s) | Role in Anthraquinone Biosynthesis | Pathway |

| Polyketide Synthase (PKS) | Type I, II, & III PKS | Catalyzes the iterative condensation of malonyl-CoA units to form a linear polyketide chain, which then cyclizes to form the anthraquinone core. fu-berlin.dewikipedia.org | Polyketide |

| Synthases/Lyases | Isochorismate Synthase (ICS) | Converts chorismate to isochorismate, the first committed step in the OSB pathway. researchgate.netresearchgate.net | Shikimate/OSB |

| o-Succinylbenzoate Synthase (OSBS) | Catalyzes the reaction between isochorismate and α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.netresearchgate.net | Shikimate/OSB | |

| Ligases | o-Succinylbenzoate:CoA Ligase | Activates OSB by attaching Coenzyme A, preparing it for cyclization. researchgate.netresearchgate.net | Shikimate/OSB |

| Isomerases | Isopentenyl Diphosphate Isomerase (IPPI) | Interconverts IPP and DMAPP, providing the correct isoprenoid unit for prenylation. researchgate.netnih.gov | Shikimate/OSB |

| Transferases (Tailoring) | O-Methyltransferases (OMTs) | Transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the anthraquinone ring. wikipedia.orgnih.gov | Both |

| Oxidoreductases (Tailoring) | Hydroxylases (e.g., P450 monooxygenases), Oxidases | Introduce hydroxyl groups at specific positions and catalyze oxidative reactions for aromatization and modification. wikipedia.org | Both |

Genetic Determinants and Regulatory Mechanisms of Biosynthesis

The production of secondary metabolites like anthraquinones is tightly regulated at the genetic level. The genes encoding the necessary biosynthetic enzymes are often organized into co-located and co-regulated groups known as Biosynthetic Gene Clusters (BGCs). nih.gov This architecture allows for efficient and coordinated expression of all the proteins needed to construct the final molecule.

These BGCs typically contain:

Key Synthase Genes: Such as the PKS gene in the polyketide pathway.

Tailoring Enzyme Genes: Encoding for methyltransferases, oxidases, and other modifying enzymes that create the final chemical diversity. rsc.org

Transport Genes: Encoding proteins that may export the final product out of the cell.

Regulatory Genes: Encoding transcription factors that control the expression of the entire cluster.

The regulation of these BGCs is complex and responds to various developmental and environmental cues. nih.gov Key regulatory elements include pathway-specific transcription factors, often of the Zn(II)₂Cys₆ binuclear cluster family in fungi, which bind to specific promoter regions within the BGC to activate transcription. nih.gov Furthermore, "global" regulators, which respond to broader signals like light, pH, or nutrient availability (such as the Velvet complex in fungi), can exert a higher level of control over multiple BGCs. nih.gov Epigenetic mechanisms, such as histone modification, can also play a crucial role in activating or silencing these gene clusters, adding another layer of regulatory complexity. nih.gov

Strategies for Enhanced Bioproduction in Heterologous Systems

The valuable properties of anthraquinones have driven research into methods for increasing their production. Since yields from natural sources can be low and variable, metabolic engineering and heterologous expression have emerged as promising strategies. nih.gov

Heterologous production involves transferring the entire BGC for a specific anthraquinone from its native, often slow-growing or difficult-to-culture organism, into a host that is more amenable to industrial fermentation, such as Escherichia coli, Saccharomyces cerevisiae, or fast-growing Streptomyces species. nih.gov

Several strategies are employed to optimize yields in these heterologous hosts:

Precursor Supply Enhancement: A major bottleneck is often the availability of the primary metabolic precursors (e.g., malonyl-CoA for the polyketide pathway or chorismate for the shikimate pathway). Engineering the host's central carbon metabolism to overproduce these building blocks is a common and effective strategy.

Gene Expression Optimization: The expression of the transferred biosynthetic genes can be fine-tuned using strong, inducible promoters to ensure high levels of the necessary enzymes are produced at the optimal time during fermentation.

Elimination of Competing Pathways: Native metabolic pathways in the host organism that divert precursors away from the desired anthraquinone pathway can be inactivated or deleted through genetic engineering.

Elicitation: The addition of signaling molecules, known as elicitors (e.g., methyl jasmonate in plant cell cultures), can trigger the plant's defense responses and significantly upregulate the expression of secondary metabolite pathways, leading to increased anthraquinone accumulation. researchgate.net

Through the combination of these approaches, researchers aim to develop robust and scalable bioprocesses for the sustainable production of valuable anthraquinones. news-medical.net

Chemical Synthesis and Analog Development

Total Synthesis Approaches for 7-Hydroxy-2-methylanthraquinone

While a specific, dedicated publication on the total synthesis of this compound is not extensively detailed in the literature, its synthesis can be accomplished through well-established and logical extensions of common anthraquinone (B42736) synthesis methods. A representative and highly practical approach involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

A plausible and efficient route would start with the Friedel-Crafts reaction between 4-hydroxyphthalic anhydride (B1165640) and toluene (B28343). This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would form an isomeric mixture of o-benzoylbenzoic acid intermediates. The subsequent and crucial step is an acid-catalyzed intramolecular cyclization. Heating the benzoylbenzoic acid intermediate in the presence of a strong acid, like concentrated sulfuric acid or oleum, induces an electrophilic aromatic substitution where the carboxylic acid group acylates the toluene ring, closing the central ring of the anthraquinone structure. A final dehydration step yields the aromatic, conjugated tricyclic system. This pathway will produce a mixture of isomers, including the desired this compound, which would then require separation and purification, often accomplished by column chromatography.

General Synthetic Methodologies for Anthraquinone Scaffolds

The construction of the anthraquinone framework is a cornerstone of synthetic organic chemistry, with several robust methods available for its formation.

The most common and classical method for constructing the anthraquinone skeleton is the Friedel-Crafts acylation. royalsocietypublishing.org This reaction typically involves the acylation of an aromatic substrate (like a substituted benzene) with phthalic anhydride or a substituted phthalic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride. royalsocietypublishing.orgtandfonline.com This initial reaction forms an o-benzoylbenzoic acid derivative as a key intermediate. tandfonline.com While effective, these reactions can sometimes produce mixtures of anthraquinone products, and in some cases, migrations of alkyl groups on the benzene (B151609) ring have been observed during the synthesis. royalsocietypublishing.org Modern variations of this method aim for milder conditions, using catalysts like alum (KAl(SO₄)₂·12H₂O) in aqueous media to improve yields and simplify the procedure. tandfonline.com

Following the initial Friedel-Crafts acylation, the resulting o-aroylbenzoic acid intermediate must undergo an intramolecular cyclization to form the central ring of the anthraquinone. This step is typically achieved by heating the intermediate in a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid. royalsocietypublishing.orgresearchgate.net The strong acid protonates the carboxylic acid, making it a highly reactive electrophile that then attacks the adjacent aromatic ring, closing the six-membered ring. The subsequent loss of a water molecule (dehydration) results in the formation of the fully aromatic and stable anthraquinone ring system. royalsocietypublishing.org In biosynthesis, complex enzymatic pathways involving aromatase/cyclase enzymes (ARO/CYCs) program the specific folding, cyclization, and aromatization of polyketide chains to form anthraquinone and related structures. pnas.org

Modification of a pre-formed anthraquinone nucleus can be achieved through substitution reactions, though the reactivity is heavily influenced by the two electron-withdrawing carbonyl groups. These groups deactivate the aromatic rings, making electrophilic aromatic substitution (such as nitration or halogenation) difficult. However, the presence of activating groups like hydroxyl (-OH) or amino (-NH₂) can facilitate electrophilic substitution on the ring to which they are attached. For example, the methyl group of 2-methylanthraquinone (B1664562) can be oxidized to a carboxylic acid, and the compound can undergo nitration to introduce a nitro group. wikipedia.org

Conversely, the electron-deficient nature of the anthraquinone rings makes them more susceptible to nucleophilic substitution reactions. mdpi.com This is a common strategy for introducing new functional groups. For instance, halogen atoms on the anthraquinone ring can be displaced by nucleophiles like amines or alkoxides to produce a variety of derivatives. nih.govoup.com The synthesis of aminoanthraquinones from hydroxyanthraquinones via nucleophilic substitution has been successfully demonstrated. mdpi.comnih.gov

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for the development of new, structurally diverse analogs with potentially enhanced or novel properties. The synthetic strategies primarily involve modifications at the existing functional groups or further substitution on the aromatic rings.

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for chemical modification. It can be readily converted into an ether through Williamson ether synthesis or an ester via acylation. These modifications can alter the compound's solubility, polarity, and ability to participate in hydrogen bonding.

Substitution on the Aromatic Rings: New substituents can be introduced onto the aromatic rings using the strategies described in section 4.2.3. For example, amination reactions can be used to introduce amino groups, leading to the synthesis of new aminoanthraquinone derivatives. mdpi.comnih.gov Cross-coupling reactions, such as the Suzuki reaction, offer a powerful method for forming new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to halogenated anthraquinone precursors. colab.wsnih.gov

Modification of the Methyl Group: The methyl group can also be a site for derivatization. For instance, it can be oxidized to a carboxylic acid, which can then be converted into esters or amides, significantly expanding the range of accessible derivatives. wikipedia.org

These synthetic modifications allow for a systematic exploration of the structure-activity relationship of this class of compounds.

Development of Precursors and Intermediate Compounds

The efficient synthesis of this compound and its derivatives is highly dependent on the availability and synthesis of key precursor and intermediate molecules. Based on the prevalent Friedel-Crafts pathway, the primary precursors are substituted benzenes and substituted phthalic anhydrides.

A key intermediate in this synthesis is the substituted o-benzoylbenzoic acid formed after the initial acylation but before the final ring closure. tandfonline.com For example, the reaction of toluene with 4-methoxyphthalic anhydride would first yield 2-(4-methylbenzoyl)-5-methoxybenzoic acid (and its isomer). This intermediate is then isolated or used in situ for the cyclization step. Another synthetic approach involves using precursors that build the ring system through different bond formations, such as using substituted cyanophthalides and bromo-aromatics in an aryne-based coupling reaction, which generates a dimethoxy-methylanthraquinone that can be subsequently demethylated to the dihydroxy product. arkat-usa.org

The table below outlines some of the key precursors and intermediates involved in the synthesis of this compound and related structures.

| Compound Type | Example Compound Name | Role in Synthesis |

|---|---|---|

| Precursor | Toluene | Provides one of the aromatic rings and the methyl group. |

| Precursor | p-Cresol | Provides the methyl- and hydroxyl-substituted aromatic ring. |

| Precursor | Phthalic Anhydride | Provides one aromatic ring and the two carbonyl groups. |

| Precursor | 4-Hydroxyphthalic Anhydride | Provides the hydroxyl-substituted aromatic ring and carbonyls. |

| Intermediate | 2-(4-Methylbenzoyl)-5-hydroxybenzoic acid | Key intermediate formed from Friedel-Crafts acylation before cyclization. |

| Intermediate | 2-Bromo-4-methylanisole | Precursor for aryne-based synthesis routes. arkat-usa.org |

| Intermediate | 7-Methoxy-3-cyanophthalide | Coupling partner in aryne-based synthesis routes. arkat-usa.org |

Structure Activity Relationship Sar Analyses of 7 Hydroxy 2 Methylanthraquinone

The biological activity of anthraquinone (B42736) derivatives, including 7-Hydroxy-2-methylanthraquinone, is intricately linked to their chemical structure. The type, position, and number of substituents on the core anthraquinone scaffold dictate the molecule's physicochemical properties, such as polarity, planarity, and electron distribution. These features, in turn, govern the compound's interactions with biological targets. Structure-Activity Relationship (SAR) analyses are crucial for elucidating these connections and guiding the development of new therapeutic agents.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 7-Hydroxy-2-methylanthraquinone from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the qualitative and quantitative analysis of anthraquinones, including this compound. cabidigitallibrary.org This method is favored for its high resolution, sensitivity, and reproducibility in determining the purity of a sample and quantifying the exact amount of the target compound present. researchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For anthraquinones, mobile phases often consist of a mixture of an aqueous solvent (sometimes acidified with acetic or formic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile. cabidigitallibrary.orgacademicjournals.orgresearchgate.net The gradient elution, where the mobile phase composition is changed over time, is frequently used to achieve optimal separation of multiple components within a sample. academicjournals.org

Purity assessment by HPLC involves analyzing a sample to detect and quantify any impurities. A high-purity sample will exhibit a single major peak corresponding to this compound, with minimal or no other peaks. For instance, a technical grade of 2-methylanthraquinone (B1664562) is expected to have a purity of at least 95% as determined by HPLC. sigmaaldrich.com

For quantification, a calibration curve is constructed by running a series of standard solutions of known concentrations of this compound and plotting the peak area against the concentration. researchgate.net This curve is then used to determine the concentration of the compound in an unknown sample based on its peak area. The method's validity is established through parameters like linearity (with correlation coefficients, r², typically ≥ 0.999), precision (intra- and inter-day variation), accuracy (recovery studies), and limits of detection (LOD) and quantification (LOQ). academicjournals.orgresearchgate.net

Table 1: HPLC Parameters for Anthraquinone (B42736) Analysis

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ODS-80Tm, Hypersil C18) | cabidigitallibrary.orgacademicjournals.orgresearchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water, often with acid (e.g., 0.5% acetic acid, 0.1% formic acid) | cabidigitallibrary.orgacademicjournals.orgresearchgate.net |

| Detection | UV-Vis Detector (e.g., 254 nm) | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | cabidigitallibrary.orgacademicjournals.org |

| Temperature | Ambient or controlled (e.g., 25-45 °C) | academicjournals.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying the individual components of a volatile or semi-volatile mixture, making it suitable for the analysis of this compound, especially after derivatization to increase its volatility.

In GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the stationary phase of the column. uin-alauddin.ac.id As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). uin-alauddin.ac.id The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries (like NIST and Willey) or through the interpretation of its fragmentation pattern. uin-alauddin.ac.id

GC-MS can be used to confirm the presence of this compound and to identify any impurities present in the sample. For example, in the analysis of related compounds, GC-MS has been used to identify various bioactive compounds in plant extracts. jmb.or.kr The retention time from the GC provides an additional layer of identification when compared to a known standard.

Table 2: Typical GC-MS Operational Parameters

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS) | uin-alauddin.ac.id |

| Carrier Gas | Helium | uin-alauddin.ac.id |

| Injection Mode | Split or Splitless | uin-alauddin.ac.id |

| Ionization Mode | Electron Impact (EI) at 70 eV | uin-alauddin.ac.id |

| Mass Analyzer | Quadrupole | uin-alauddin.ac.id |

| Detector | Mass Selective Detector | uin-alauddin.ac.id |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the anthraquinone core and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of their specific positions in the molecule. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy : This method provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display signals for each unique carbon atom, including the carbonyl carbons, the aromatic carbons, and the methyl carbon. nih.govspectrabase.com The chemical shifts of these carbons are indicative of their hybridization and chemical environment.

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. mdpi.comnih.govbas.bg

COSY reveals correlations between coupled protons.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.comnih.gov

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure and assigning the signals of quaternary carbons. bas.bg

Table 3: General NMR Data for Anthraquinone-type Structures

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided | Source |

|---|---|---|---|

| ¹H | Aromatic: 7.0-9.0, Methyl: 2.0-3.0, Hydroxyl: variable | Number and environment of protons | chemicalbook.comrsc.org |

| ¹³C | Carbonyl: 180-190, Aromatic: 110-160, Methyl: 15-25 | Number and environment of carbon atoms | nih.govbas.bg |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio provides the molecular weight of the compound. For this compound (C₁₅H₁₀O₃), the expected monoisotopic mass is approximately 238.06 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For anthraquinones, common fragmentation pathways involve the loss of CO and CHO groups. researchgate.netlibretexts.orgyoutube.com The analysis of these fragmentation patterns can help to confirm the structure of this compound and distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color. The anthraquinone core of this compound is a strong chromophore.

The UV-Vis spectrum of an anthraquinone derivative typically shows several absorption bands. These include π → π* transitions at shorter wavelengths (around 220–350 nm) and a weaker n → π* transition at longer wavelengths (near 400 nm). nih.gov The exact positions (λmax) and intensities of these absorption bands are influenced by the substituents on the anthraquinone skeleton. nih.gov For instance, the presence and position of the hydroxyl and methyl groups in this compound will affect its UV-Vis spectrum, providing a characteristic fingerprint that can be used for identification and to study the electronic properties of the molecule. nih.govresearchgate.netiajpr.com The spectrum can also be influenced by the solvent used for the analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: a hydroxyl group, a methyl group, and the anthraquinone core, which is composed of ketone carbonyl groups and an aromatic ring system.

The molecular structure of this compound contains several distinct functional groups, each with a characteristic vibrational frequency in the infrared region. The phenolic hydroxyl (-OH) group typically exhibits a broad absorption band due to hydrogen bonding. The carbonyl (C=O) groups of the quinone structure show strong, sharp absorptions. The aromatic part of the molecule gives rise to C=C stretching vibrations within the rings and C-H stretching and bending vibrations. The methyl (-CH3) group also has specific C-H stretching and bending frequencies.

A 1958 study on anthraquinone derivatives systematically examined how hydroxyl and methyl substitutions influence the C=O stretching frequency, providing foundational data for interpreting such spectra nih.gov. More recent analyses of similar structures, like other hydroxyanthraquinones and related phenolic compounds, corroborate these findings. For instance, the IR spectrum of an emodin (B1671224) derivative, which also contains hydroxyl and carbonyl groups on an anthraquinone frame, showed a phenolic -OH peak at 3392 cm⁻¹ and a C=O stretching peak at 1676 cm⁻¹ researchgate.net. Similarly, a study on 7-hydroxy-4-methyl coumarin (B35378) identified a broad hydroxyl peak between 2400-3500 cm⁻¹, a carbonyl peak in the 1705-1725 cm⁻¹ range, and C=C double bond absorptions from 1620-1680 cm⁻¹ researchgate.netresearchgate.net.

Based on established spectroscopic principles and data from related compounds, the expected IR absorption bands for this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3500 - 3200 (broad) | Phenolic Hydroxyl (-OH) | O-H Stretch |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2975 - 2845 | Methyl (-CH₃) | C-H Stretch |

| 1680 - 1660 | Ketone (C=O) | C=O Stretch |

| 1620 - 1580 | Aromatic C=C | C=C Ring Stretch |

This table presents expected ranges based on general spectroscopic data and analysis of similar compounds.

Sample Preparation and Derivatization for Analytical Workflows

The accurate quantification and characterization of this compound from various matrices, particularly natural sources like plants, necessitates robust sample preparation to isolate the analyte from interfering substances nih.govnih.govphytobank.casemanticscholar.orgnih.gov. The choice of extraction and cleanup methods is critical for reliable analytical results.

Sample Preparation

Commonly employed extraction techniques for anthraquinones from plant materials include solvent-based methods such as maceration, reflux extraction, and ultrasonic-assisted extraction (UAE) nih.gov. Ethanol (B145695) has been identified as an effective solvent for extracting anthraquinones nih.gov. Following initial extraction, a cleanup step is often required to remove co-extracted matrix components.

Solid-Phase Extraction (SPE) is a widely validated and powerful technique for purifying and concentrating anthraquinones from complex extracts nih.govresearchgate.net. Various sorbents have been utilized for this purpose, including modified silica (B1680970) gels and polymers researchgate.net. For instance, a method using a bis(tetraoxacalix nih.govarene nih.govtriazine) modified silica gel has been developed for the SPE of anthraquinones from rhubarb researchgate.net. Dispersive solid-phase extraction (d-SPE) is another simple and rapid cleanup approach that has been successfully applied, using adsorbents like HC-C18, prior to UHPLC analysis of anthraquinones in Polygonum multiflorum mdpi.com.

Matrix Solid-Phase Dispersion (MSPD) offers an alternative by combining sample homogenization and extraction into a single step. A molecularly imprinted polymer used as the sorbent in an MSPD workflow demonstrated high selectivity for the extraction of anthraquinones from rhubarb researchgate.net.

Liquid-liquid extraction (LLE) is another fundamental technique used to partition the analyte of interest between two immiscible solvents, effectively separating it from interfering compounds based on solubility differences youtube.comtiktok.comtiktok.com. An ionic liquid-based LLE method has been developed for the extraction of anthraquinones and polyphenols from Polygonum cuspidatum nih.gov.

Derivatization

For analysis by gas chromatography-mass spectrometry (GC-MS), a derivatization step is typically essential for non-volatile and polar compounds like this compound. Derivatization increases the volatility and thermal stability of the analyte by converting the polar hydroxyl group into a less polar ether or ester derivative researchgate.netnih.govmdpi.com.

Silylation is a common derivatization technique for phenolic compounds. This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, converting the hydroxyl group into a trimethylsilyl ether, which is more volatile and suitable for GC-MS analysis mdpi.comtandfonline.com. This derivatization not only improves chromatographic behavior but also provides characteristic mass spectral fragmentation patterns that aid in structural confirmation nih.gov.

Computational Chemistry and in Silico Approaches

Electronic Structure Calculations and Molecular Properties Prediction

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the fundamental properties of a molecule. These methods are used to compute various molecular descriptors that provide insight into the reactivity, stability, and potential applications of 7-Hydroxy-2-methylanthraquinone.

Key properties predicted by these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity. DFT studies on a wide range of anthraquinone (B42736) derivatives demonstrate that substituents significantly influence redox potentials and that there is a direct relationship between the computed LUMO energy and the reduction potential. acs.orgrsc.org This relationship can be used as a descriptor to screen large libraries of anthraquinone derivatives for specific applications, such as in redox flow batteries. acs.org For instance, the addition of electron-donating groups, like the methyl group in this compound, is a key strategy for enhancing certain electrochemical properties. acs.org

Other valuable predicted properties include the molecular electrostatic potential (MEP), which maps the electron density to identify regions prone to electrophilic or nucleophilic attack, and solvation free energies, which help in predicting the solubility of the compound. acs.orgrsc.org

Table 1: Predicted Molecular Properties of Selected Anthraquinones

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Anthraquinone | B3LYP/6-31G* | -7.02 | -2.83 | 4.19 |

| Alizarin (B75676) (1,2-dihydroxyanthraquinone) | B3LYP/6-31G* | -6.45 | -3.18 | 3.27 |

| Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | B3LYP/6-31G(d,p) | -6.28 | -2.95 | 3.33 |

Note: This table presents data for structurally related anthraquinones to illustrate the types of properties calculated, as specific values for this compound were not available in the searched literature. The exact values can vary based on the computational method and basis set used.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational method that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This technique is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For anthraquinone derivatives, molecular docking has been widely used to explore their anticancer, antimicrobial, and enzyme-inhibiting properties. nih.govnih.govresearchgate.net

For example, a study involving network pharmacology and molecular modeling identified this compound as a potential ligand for estrogen receptors (ESR1 and ESR2). nih.govresearchgate.net Such studies calculate a binding affinity or docking score, which estimates the strength of the interaction. The hydroxyl and methyl groups of this compound are critical in forming hydrogen bonds and hydrophobic interactions within the receptor's binding site, which dictate its binding affinity and specificity. nih.gov

Following the initial prediction from docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time in a simulated physiological environment. This adds a layer of validation to the docking results and can reveal more nuanced aspects of the molecular interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the chemical structure of compounds and their biological activity. nih.gov By analyzing a series of related molecules, QSAR models can identify the key structural features—encoded as molecular descriptors—that are responsible for a specific biological effect. nih.govrsc.org These models are then used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization. nih.govyoutube.com

For the anthraquinone class of compounds, QSAR studies have been successfully applied to understand and predict their cytotoxic activities against various cancer cell lines. researchgate.net Descriptors used in these models can be topological, geometric, or electronic, capturing different aspects of the molecular structure. Although a specific QSAR model for this compound is not documented in the searched results, the methodology is directly applicable. A QSAR study would involve synthesizing a series of analogs with variations in substituent type and position on the anthraquinone scaffold and correlating their measured biological activities with calculated descriptors to build a predictive model.

De Novo Design of Novel Anthraquinone Scaffolds

De novo design refers to computational strategies for creating entirely new molecules that are tailored to fit the binding site of a specific biological target. nih.gov This approach allows for the exploration of a vast chemical space to identify novel scaffolds with potentially superior properties compared to existing compounds.

Starting with the basic this compound structure, de novo design algorithms could be employed to generate novel derivatives. These algorithms can build new molecules fragment by fragment within the constraints of a target's active site, optimizing for characteristics like binding affinity, selectivity, and synthetic accessibility. By integrating this approach with molecular docking for evaluation and QSAR for activity prediction, researchers can establish a powerful in silico workflow for the rational discovery of new drug candidates based on the anthraquinone framework. nih.govfrontiersin.org This process can lead to the design of compounds with enhanced potency and novel mechanisms of action for various therapeutic targets, including enzymes and signaling proteins involved in cancer. nih.govnih.gov

Future Research Directions and Scientific Horizons

Identification of Novel Biological Targets and Signaling Pathways

While the biological activities of many anthraquinones are known, the precise molecular targets and signaling pathways for 7-Hydroxy-2-methylanthraquinone remain an area of active investigation. Future research will likely focus on elucidating its mechanism of action by identifying specific protein interactions and downstream signaling cascades. For instance, studies on other anthraquinone (B42736) derivatives have revealed their ability to modulate pathways like the reactive oxygen species (ROS)/JNK pathway, which is crucial in apoptosis. nih.gov Similarly, some anthraquinones have been shown to influence the MAPK signaling pathways, such as p-p38MAPK and p-ERK1/2, in cancer cells. nih.gov The application of advanced analytical techniques will be crucial in pinpointing the direct molecular targets of this compound. researchgate.net

Advancements in Sustainable and Efficient Synthetic Pathways

The chemical synthesis of anthraquinone derivatives is an area ripe for innovation, with a growing emphasis on sustainable and efficient methodologies. Traditional synthetic routes often require harsh conditions and may generate significant waste. Future research will likely focus on developing greener synthetic strategies. This includes the use of novel catalysts, such as palladium(II) acetate (B1210297) in combination with visible light, to facilitate direct synthesis from readily available starting materials. beilstein-journals.org One-pot synthesis strategies and methods that minimize the use of hazardous solvents are also being explored. nih.gov Furthermore, the development of light-mediated transformations for the synthesis of nitrogen-containing aza-anthraquinone molecules represents a novel approach. nih.gov

Optimization of Biotechnological Production Platforms

Harnessing biological systems for the production of this compound and other valuable anthraquinones presents a promising and sustainable alternative to chemical synthesis. Recent breakthroughs have identified key genes involved in the anthraquinone synthesis pathway in plants like Senna tora. sciencedaily.com This knowledge opens the door to metabolic engineering approaches in both plants and microorganisms. Future research will focus on elucidating the complete suite of genes involved in the biosynthesis of these compounds. sciencedaily.com This understanding can then be applied to engineer plants or microbial hosts to produce high concentrations of specific anthraquinones, creating sustainable and scalable production platforms. sciencedaily.com

Application of Advanced 'Omics' Technologies in Mechanistic Research

The integration of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of how this compound and other natural products function. nih.gov These high-throughput techniques provide a comprehensive view of the molecular changes within a biological system upon exposure to a compound. researchgate.netcsic.es By analyzing global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the biological pathways and networks modulated by the compound. nih.gov This integrated approach, often referred to as multi-omics or panomics, is a powerful tool for discovering novel drug targets and understanding the mechanisms of action of natural products. nih.gov The application of these technologies will be instrumental in moving beyond the current knowledge and uncovering the intricate biological roles of this compound.

Exploration of Uncharted Natural Sources for Novel Anthraquinones

The vast biodiversity of the natural world, from terrestrial plants to marine organisms and microorganisms, remains a largely untapped reservoir of novel anthraquinone structures. nih.gov While plants like Rubia tinctorum and Sinningia aggregata are known sources of this compound, future explorations will likely delve into more exotic and underexplored ecosystems. nih.gov Marine fungi, for instance, have been shown to produce a rich diversity of bioactive anthraquinone derivatives. rsc.org The ongoing search for new natural products is essential for discovering compounds with unique chemical scaffolds and potentially novel biological activities. nih.gov

Development of Hybrid Anthraquinone Structures with Enhanced Profiles

The chemical scaffold of anthraquinone provides a versatile platform for the design and synthesis of novel hybrid molecules with improved therapeutic properties. By combining the anthraquinone core with other pharmacologically active moieties, researchers can create hybrid compounds with enhanced biological activity and target specificity. nih.gov For example, the development of anthraquinone-based hybrids has shown promise in targeting specific cancer pathways. nih.gov The introduction of different functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can significantly alter the electronic properties and, consequently, the biological and chemical characteristics of the anthraquinone molecule. mdpi.com This strategy of creating hybrid structures opens up new avenues for drug discovery and the development of next-generation therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.